ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate
Description
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C15H13N3O3/c1-2-21-15(20)11-7-9-8-5-3-4-6-10(8)17-12(9)13(18-11)14(16)19/h3-7,17H,2H2,1H3,(H2,16,19) |
InChI Key |
PVJYDISMVJSWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide . The highest yields are achieved using tetrazole-1-acetic acid as a ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives .
Scientific Research Applications
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
Comparison with Similar Compounds
Substituent Variations at Position 1
The carbamoyl group at position 1 distinguishes this compound from analogs with aryl, alkyl, or heteroaryl substituents:
- 1-Phenyl derivatives : Ethyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate () exhibits anti-leishmanial activity, with the phenyl group enhancing lipophilicity and target binding.
- 1-Aryl derivatives : Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate () demonstrates potent macrofilaricidal activity, highlighting the role of electron-withdrawing substituents in enhancing efficacy.
- 1-Thiophenyl derivatives : 1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indole () shows anti-HIV activity, suggesting heteroaryl groups improve interaction with viral enzymes.
Substituent Variations at Position 3
The ethyl ester at position 3 is critical for metabolic stability and solubility:
- Methyl esters : Methyl 9-substituted pyridoindole-3-carboxylates () are common in antifilarial agents, with methyl groups offering moderate metabolic resistance.
- Carboxylic acids : 9-Benzyl-9H-pyrido[2,3-b]indole-3-carboxylic acid () shows reduced cell permeability due to ionization but enhanced target binding in hydrophilic environments.
- Other esters : ZK 91,296 (ethyl 5-benzyloxy-4-methoxymethyl-pyridoindole-3-carboxylate, ) exhibits rapid first-pass metabolism, leading to <1% oral bioavailability, a limitation shared by many ester derivatives.
Key Insight : The ethyl ester in the target compound may confer better tissue distribution than carboxylic acids but faces challenges in oral administration due to hepatic hydrolysis .
Substituent Variations at Position 9
The unsubstituted 9H position contrasts with N-methylated or alkylated analogs:
- 9-Methyl derivatives : Ethyl 9-methyl-1-phenyl-pyridoindole-3-carboxylate () shows enhanced metabolic stability, as N-methylation reduces oxidative deamination.
- 9-Benzyl derivatives : These are rare but reported in antifilarial agents (), where bulkier groups may interfere with target engagement.
Key Insight : The 9H configuration in the target compound may increase susceptibility to metabolism but preserve flexibility for receptor interactions .
Activity Trends :
- Remyelination : Both the target compound and β-CCE enhance oligodendrocyte function, but the carbamoyl group may improve target specificity .
- Antiparasitic vs. Neurological Effects : Aryl substituents favor antiparasitic activity, while smaller groups (e.g., carbamoyl) align with CNS effects .
- Toxicity : Harmane analogs () highlight the risk of tremorogenic side effects, absent in carbamoyl derivatives.
Pharmacokinetic and Structural Considerations
- Bioavailability : Ethyl esters (e.g., target compound, ZK 91,296) undergo rapid hepatic hydrolysis, limiting oral efficacy .
- Metabolite Formation : Alkaline hydrolysis of the ethyl ester generates carboxylic acids (), which may contribute to off-target effects.
- Ring System Differences : Pyrido[3,4-b]indole (target) vs. pyrido[2,3-b]indole () alters π-stacking and receptor binding.
Biological Activity
Ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the indole derivatives class. Indoles are significant heterocyclic systems that are frequently found in various natural products and pharmaceutical agents. This compound has garnered attention due to its potential biological activities , particularly in areas such as antiviral , anticancer , and antimicrobial properties.
| Property | Value |
|---|---|
| CAS Number | 1356545-75-9 |
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.3 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of an appropriate indole derivative with ethyl chloroformate under basic conditions to create the ethyl ester, followed by carbamoylation using suitable agents like isocyanates.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. This interaction can lead to a cascade of biochemical events that manifest as its observed biological effects.
Key Biological Effects
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication through interference with viral enzymes.
- Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
- Antimicrobial Effects : this compound has shown activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
Anticancer Activity
A study evaluated the anticancer potential of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.
Antiviral Studies
In vitro assays have demonstrated that this compound exhibits antiviral activity against specific viruses. For example, it was shown to reduce viral load in infected cell cultures by more than 50% at optimal concentrations.
Similar Compounds
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate | Lacks carbamoyl group | Moderate antibacterial activity |
| β-Carboline Derivatives | Contains pyrido[3,4-b]indole scaffold | Neuroprotective and antitumor effects |
This compound is unique due to the presence of the carbamoyl group, which enhances its reactivity and biological activity compared to similar compounds.
Q & A
Q. What role does NBO analysis play in understanding the stability of this compound?
- Methodological Answer :
- Hyperconjugation : NBO identifies stabilizing interactions, such as σ→π* delocalization in the carbamoyl group .
- Resonance Effects : Quantify resonance energy contributions from the pyridoindole core to predict thermal stability .
- Charge Transfer : Assess donor-acceptor interactions (e.g., lone pair donation from carbonyl oxygen) to explain reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
